molecular formula C21H25N5O5S B11268765 2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11268765
M. Wt: 459.5 g/mol
InChI Key: BBTYNWUKZZTFRP-UHFFFAOYSA-N
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Description

2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolopyrimidine core, a piperidine ring, and a trimethoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine ring and the trimethoxyphenyl group. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE include other thiazolopyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and biological activities. Some examples of similar compounds include:

  • 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one
  • 3,5-Diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives

These compounds are studied for their potential therapeutic applications and biological activities, highlighting the uniqueness of 2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE in terms of its specific structure and properties.

Properties

Molecular Formula

C21H25N5O5S

Molecular Weight

459.5 g/mol

IUPAC Name

2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O5S/c1-29-14-9-13(10-15(30-2)17(14)31-3)23-16(27)11-26-12-22-19-18(20(26)28)32-21(24-19)25-7-5-4-6-8-25/h9-10,12H,4-8,11H2,1-3H3,(H,23,27)

InChI Key

BBTYNWUKZZTFRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4

Origin of Product

United States

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